molecular formula C14H15N5O B2957831 N-(1-Cyanocyclohexyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 2133723-55-2

N-(1-Cyanocyclohexyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B2957831
CAS No.: 2133723-55-2
M. Wt: 269.308
InChI Key: BSZYBUGMIPIXGN-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyridine core through a tandem reaction mechanism . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for scalability. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and survival pathways . By binding to these targets, the compound can disrupt signaling pathways, leading to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Cyanocyclohexyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to inhibit multiple kinases and its potential for use in various therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c15-9-14(6-2-1-3-7-14)17-13(20)11-4-5-12-18-16-10-19(12)8-11/h4-5,8,10H,1-3,6-7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZYBUGMIPIXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=CN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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